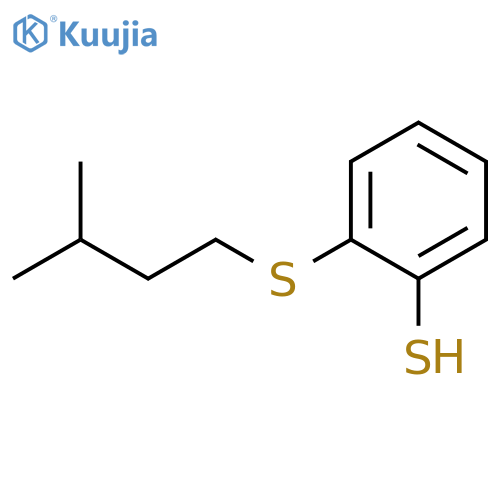Cas no 1379326-86-9 (2-(3-methylbutylsulfanyl)benzenethiol)

2-(3-methylbutylsulfanyl)benzenethiol 化学的及び物理的性質
名前と識別子
-
- 2-(3-methylbutylsulfanyl)benzenethiol
-
- MDL: MFCD16294472
- インチ: 1S/C11H16S2/c1-9(2)7-8-13-11-6-4-3-5-10(11)12/h3-6,9,12H,7-8H2,1-2H3
- InChIKey: OHUDDWVYHFQYRK-UHFFFAOYSA-N
- ほほえんだ: C1(S)=CC=CC=C1SCCC(C)C
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 0
- 重原子数: 13
- 回転可能化学結合数: 4
2-(3-methylbutylsulfanyl)benzenethiol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| abcr | AB434943-1g |
2-(iso-Pentylthio)thiophenol; . |
1379326-86-9 | 1g |
€1621.70 | 2025-02-20 | ||
| abcr | AB434943-5g |
2-(iso-Pentylthio)thiophenol; . |
1379326-86-9 | 5g |
€1373.40 | 2023-09-04 | ||
| abcr | AB434943-5 g |
2-(iso-Pentylthio)thiophenol; . |
1379326-86-9 | 5g |
€1373.40 | 2023-06-16 | ||
| abcr | AB434943-1 g |
2-(iso-Pentylthio)thiophenol; . |
1379326-86-9 | 1g |
€594.40 | 2023-06-16 |
2-(3-methylbutylsulfanyl)benzenethiol 関連文献
-
Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
-
Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
-
Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
-
Youichi Hosokawa,Takeshi Kawase,Masaji Oda Chem. Commun., 2001, 1948-1949
-
Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
-
Nü Wang,Lanlan Hou,Zhimin Cui,Jingchong Liu,Dianming Li,Qingzhong Li,Hailong Zhang,Yong Zhao J. Mater. Chem. A, 2019,7, 124-132
-
Shixiong Sun,Xueping Sun,Yi Liu,Jian Peng,Yuegang Qiu,Yue Xu,Jinxu Zhang,Qing Li,Chun Fang,Jiantao Han,Yunhui Huang J. Mater. Chem. A, 2019,7, 17248-17253
-
Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
-
Miao Du,Min Chen,Xiao-Gang Yang,Jiong Wen,Xi Wang,Shao-Ming Fang,Chun-Sen Liu J. Mater. Chem. A, 2014,2, 9828-9834
2-(3-methylbutylsulfanyl)benzenethiolに関する追加情報
Introduction to 2-(3-methylbutylsulfanyl)benzenethiol (CAS No. 1379326-86-9)
2-(3-methylbutylsulfanyl)benzenethiol, identified by the Chemical Abstracts Service Number (CAS No.) 1379326-86-9, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the thiol class, characterized by the presence of a sulfur-hydrogen bond, and it is structurally distinguished by its aromatic ring substituted with a 3-methylbutylsulfanyl moiety. The unique combination of these structural features makes it a valuable intermediate in the development of novel therapeutic agents and biochemical probes.
The 3-methylbutylsulfanyl group introduces a branched alkyl chain, which can influence the compound's solubility, reactivity, and interactions with biological targets. This feature is particularly relevant in medicinal chemistry, where physicochemical properties often dictate the pharmacokinetic behavior of drug candidates. The aromatic benzenethiol core further enhances its utility, as thiols are known for their ability to participate in redox reactions and form disulfide bonds, which are crucial in enzyme mechanisms and protein stabilization.
Recent advancements in computational chemistry have enabled more precise predictions of the biological activity of such compounds. Studies utilizing molecular docking simulations have suggested that 2-(3-methylbutylsulfanyl)benzenethiol may exhibit inhibitory effects on certain enzymes implicated in inflammatory pathways. This hypothesis is supported by its structural similarity to known bioactive molecules, which often feature sulfur-containing heterocycles. The compound's potential as an anti-inflammatory agent is further reinforced by its ability to modulate redox-sensitive signaling cascades.
In vitro experiments have begun to explore the mechanistic aspects of 2-(3-methylbutylsulfanyl)benzenethiol's interactions with biological systems. Initial findings indicate that it can interact with thioredoxin reductase, an enzyme critical for maintaining cellular redox balance. By modulating this enzyme's activity, the compound may influence pathways associated with oxidative stress and inflammation. These preliminary results are particularly intriguing given the rising interest in redox-based therapies for chronic diseases.
The synthesis of 2-(3-methylbutylsulfanyl)benzenethiol represents a significant achievement in organic chemistry, particularly in the context of functional group transformations. The introduction of the thiol group onto an aromatic ring typically requires careful control of reaction conditions to avoid unwanted side products. Advanced synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions, have been employed to achieve high yields and selectivity. These techniques not only improve efficiency but also reduce the environmental impact of chemical synthesis.
The pharmaceutical industry has shown keen interest in thiophenolic compounds due to their diverse biological activities. 2-(3-methylbutylsulfanyl)benzenethiol exemplifies how structural modifications can fine-tune a molecule's pharmacological profile. For instance, the presence of the branched alkyl chain may enhance permeability across biological membranes, while the thiol group facilitates interactions with sulfur-rich biomolecules such as cysteine residues in proteins. Such features are often critical for achieving desirable drug-like properties.
From a research perspective, 2-(3-methylbutylsulfanyl)benzenethiol serves as a versatile scaffold for designing analogues with enhanced or modified activities. By systematically varying substituents on the aromatic ring or the alkyl chain, chemists can generate libraries of compounds for high-throughput screening. This approach has been instrumental in identifying lead candidates for further development into therapeutic agents. The compound's well-documented synthetic routes also make it an attractive starting material for academic and industrial research.
The safety and handling of 2-(3-methylbutylsulfanyl)benzenethiol are important considerations in laboratory and industrial settings. While not classified as hazardous under standard conditions, proper precautions should be taken to prevent exposure to skin or eyes. Standard laboratory practices, including the use of personal protective equipment (PPE), should be followed when working with this compound. Additionally, storage conditions should be optimized to prevent degradation, typically involving cool, dry environments away from oxidizing agents.
The future prospects for 2-(3-methylbutylsulfanyl)benzenethiol are promising, especially as research continues to uncover new applications in drug discovery and biochemical studies. Its unique structural features make it a valuable tool for investigating enzyme mechanisms and developing novel therapeutics targeting inflammatory and oxidative stress-related diseases. As computational methods improve and synthetic techniques evolve, the accessibility and utility of this compound are expected to grow further.
In conclusion,2-(3-methylbutylsulfanyl)benzenethiol (CAS No. 1379326-86-9) is a multifaceted compound with significant potential in pharmaceutical chemistry and bioorganic synthesis. Its structural characteristics, combined with emerging research findings, position it as a key intermediate for developing innovative therapeutic agents. As scientific understanding advances, so too will the applications and importance of this remarkable molecule.
1379326-86-9 (2-(3-methylbutylsulfanyl)benzenethiol) 関連製品
- 140860-51-1(2-Bromo-4-methoxybenzonitrile)
- 946366-48-9(2-4-(3-chlorobenzenesulfonyl)piperazin-1-yl-4-methyl-6-(4-methylpiperazin-1-yl)pyrimidine)
- 550-90-3(7,14-Methano-2H,11H-dipyrido[1,2-a:1',2'-e][1,5]diazocin-11-one,dodecahydro-, (7S,7aR,14S,14aS)-)
- 2229185-11-7(6-(3-amino-3-methylbutyl)-2,3-difluoro-N,N-dimethylaniline)
- 2189107-75-1(1-{3-(2-methoxyphenyl)methylpiperidin-1-yl}prop-2-en-1-one)
- 5380-80-3(2,3-dihydro-1-benzofuran-3-ol)
- 1807287-69-9(Ethyl 4-cyano-3-fluoro-5-formylbenzoate)
- 2138535-79-0(5-bromo-N-(2-cyclopropylethyl)quinazolin-2-amine)
- 1998651-01-6((2R)-2-acetamido-3-(pyrimidin-5-yl)propanoic acid)
- 1806669-54-4(Ethyl 3-carboxy-5-(2-oxopropyl)benzoate)
